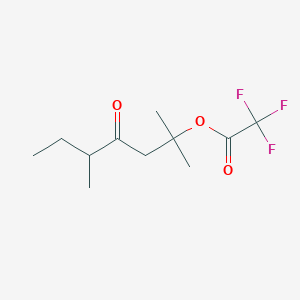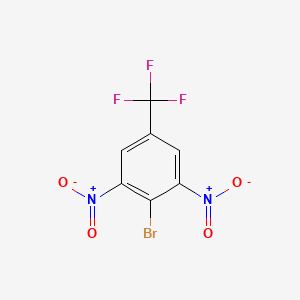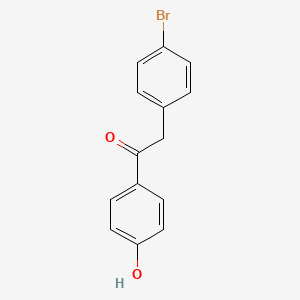![molecular formula C29H49NO3 B14501843 2-[Methyl(4-methylbenzoyl)amino]ethyl octadecanoate CAS No. 63319-03-9](/img/structure/B14501843.png)
2-[Methyl(4-methylbenzoyl)amino]ethyl octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Methyl(4-methylbenzoyl)amino]ethyl octadecanoate is a chemical compound with the molecular formula C28H45NO3. It is known for its unique structure, which combines a benzoyl group with an octadecanoate ester. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(4-methylbenzoyl)amino]ethyl octadecanoate typically involves the reaction of 4-methylbenzoic acid with methylamine to form the intermediate 4-methylbenzoyl methylamine. This intermediate is then reacted with ethyl octadecanoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(4-methylbenzoyl)amino]ethyl octadecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: It undergoes nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted benzoyl compounds.
Scientific Research Applications
2-[Methyl(4-methylbenzoyl)amino]ethyl octadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 2-[Methyl(4-methylbenzoyl)amino]ethyl octadecanoate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(4-methylbenzoyl)amino]acetate
- 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate
- Methyl 4-[(4-methylbenzoyl)amino]benzoate
Uniqueness
2-[Methyl(4-methylbenzoyl)amino]ethyl octadecanoate is unique due to its combination of a benzoyl group with an octadecanoate ester, which imparts specific chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
63319-03-9 |
|---|---|
Molecular Formula |
C29H49NO3 |
Molecular Weight |
459.7 g/mol |
IUPAC Name |
2-[methyl-(4-methylbenzoyl)amino]ethyl octadecanoate |
InChI |
InChI=1S/C29H49NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(31)33-25-24-30(3)29(32)27-22-20-26(2)21-23-27/h20-23H,4-19,24-25H2,1-3H3 |
InChI Key |
CZPSXTSRIQAUSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCN(C)C(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


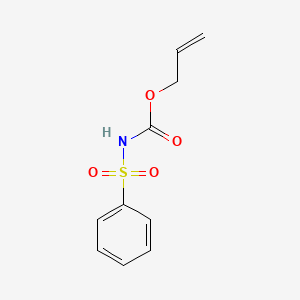
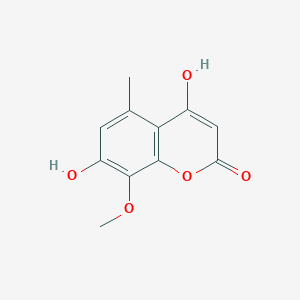
![[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14501788.png)
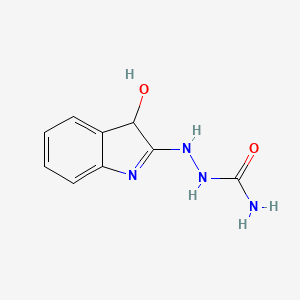
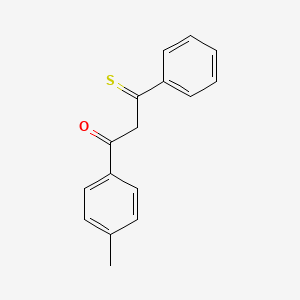
![N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide](/img/structure/B14501800.png)

methanone](/img/structure/B14501827.png)
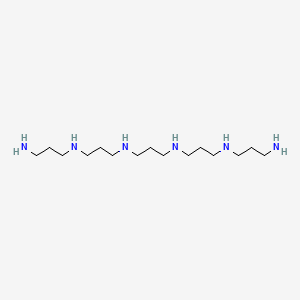
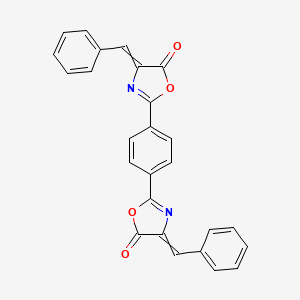
![(4-Bromophenyl)[chloro(phenyl)methyl]carbamothioyl chloride](/img/structure/B14501833.png)
